molecular formula C6H11NO B13481555 {5-Azaspiro[2.3]hexan-1-yl}methanol

{5-Azaspiro[2.3]hexan-1-yl}methanol

Cat. No.: B13481555
M. Wt: 113.16 g/mol
InChI Key: SWJYMWRXNKLXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-Azaspiro[2.3]hexan-1-yl}methanol is a chemical compound known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring with a nitrogen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.3]hexan-1-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

{5-Azaspiro[2.3]hexan-1-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{5-Azaspiro[2.3]hexan-1-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {5-Azaspiro[2.3]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. This can lead to various biological effects, depending on the specific target and context .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-azaspiro[2.3]hexan-2-ylmethanol

InChI

InChI=1S/C6H11NO/c8-2-5-1-6(5)3-7-4-6/h5,7-8H,1-4H2

InChI Key

SWJYMWRXNKLXAM-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.